2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused heterocyclic core combining triazole and quinazolinone moieties. Its structure features a 3-chlorophenyl group at position 2 and a 3,4-dimethoxyphenyl group at position 7.
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-30-18-10-9-13(12-19(18)31-2)21-20-16(7-4-8-17(20)29)25-23-26-22(27-28(21)23)14-5-3-6-15(24)11-14/h3,5-6,9-12,21H,4,7-8H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCJDPIRJVSIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable aldehyde or ketone to form the triazole ring. The quinazoline ring is then constructed through further cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer and antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms. Its mechanism of action involves the disruption of key cellular processes, making it a promising candidate for drug development .
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties, including stability and reactivity, make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- Chlorophenyl Groups : Present in the target compound and JK1, these groups may enhance binding to hydrophobic pockets in target proteins. The position of chlorine (2- vs. 3-) affects steric interactions .
- Methoxy vs. Hydroxy Groups : Methoxy groups (target compound, BB23170) increase lipophilicity, whereas hydroxy groups (13a, JK1) improve solubility and hydrogen-bonding capacity .
- Electron-Withdrawing Groups : The nitro group in BI85980 may confer redox activity or alter electron density in the aromatic system .
Synthetic Efficiency: Catalyst systems like NGPU () improve reaction yields and reduce time for triazoloquinazolinones. The target compound’s synthesis could benefit from similar methodologies . Derivatives synthesized via chloroester reactions () demonstrate modularity in introducing diverse substituents .
Pharmacological Potential: RXFP4 agonists (e.g., JK1) highlight the importance of substituent positioning for receptor selectivity. The target compound’s 3,4-dimethoxyphenyl group may mimic tyrosine residues in peptide ligands . Fluorinated analogs () suggest strategies to optimize metabolic stability without sacrificing potency .
Biological Activity
The compound 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic organic compound with significant potential in medicinal chemistry. Characterized by a complex structure that includes both triazole and quinazoline moieties, this compound has garnered attention for its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C25H25ClN4O3
- Molecular Weight : Approximately 493.9 g/mol
The presence of chlorophenyl and dimethoxyphenyl groups in its structure contributes to its unique chemical properties and potential biological activities. The triazole and quinazoline rings are known for their roles in various biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms. For instance, structural analogs have shown IC50 values indicating potent anticancer effects against different cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : Similar compounds with triazole and quinazoline structures have been reported to exhibit anti-inflammatory properties through the modulation of inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can interact with key enzymes involved in cancer progression and inflammation.
- Cell Signaling Disruption : The unique arrangement of functional groups allows selective interactions with receptors and signaling pathways crucial for tumor growth and immune response.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how the unique combination of substituents in this compound may enhance its biological activity while minimizing side effects. Below is a table summarizing similar compounds:
| Compound Name | Structure | Key Activities |
|---|---|---|
| 2-(4-Chlorophenyl)-7-hydroxyquinazolin-4(3H)-one | Structure | Anticancer |
| 3-(4-Methoxyphenyl)-5-methyltriazole | Structure | Antibacterial |
| 6-Methyl-2-(3-nitrophenyl)quinazolin-4(3H)-one | Structure | Anti-inflammatory |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A derivative of the triazoloquinazolinone was tested against various cancer cell lines (e.g., MCF-7 and HT-29) showing promising results with IC50 values in the low micromolar range.
- Antimicrobial Evaluation : Research demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
Synthesis and Future Directions
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements emphasize greener synthesis approaches using deep eutectic solvents to enhance yields while reducing environmental impact. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile of the compound in living organisms.
- Mechanistic Studies : To further elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the structure for enhanced potency and reduced toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
